molecular formula C28H24N4O4 B13125958 1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione CAS No. 88601-85-8

1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione

Cat. No.: B13125958
CAS No.: 88601-85-8
M. Wt: 480.5 g/mol
InChI Key: QTQDAJFRGQHCKZ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its anthracene backbone, which is substituted with amino and benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthraquinone core, which undergoes nitration to introduce nitro groups at the 1,4,5,8 positions. These nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The benzyloxy groups are introduced through nucleophilic substitution reactions, where the hydroxyl groups on the anthraquinone are replaced by benzyloxy groups using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form different derivatives, such as converting the benzyloxy groups to hydroxyl groups using hydrogenation.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Benzyl bromide, potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing advanced organic materials and dyes.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The amino and benzyloxy groups enhance its binding affinity and specificity towards target molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
  • 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(benzyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

88601-85-8

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(phenylmethoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O4/c29-17-11-19(35-13-15-7-3-1-4-8-15)25(31)23-21(17)27(33)22-18(30)12-20(26(32)24(22)28(23)34)36-14-16-9-5-2-6-10-16/h1-12H,13-14,29-32H2

InChI Key

QTQDAJFRGQHCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCC5=CC=CC=C5)N)N

Origin of Product

United States

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